1-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)methanesulfonamide
Description
(4-CHLOROPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)METHANESULFONAMIDE is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Properties
Molecular Formula |
C16H18ClNO2S |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C16H18ClNO2S/c1-3-14-6-4-5-12(2)16(14)18-21(19,20)11-13-7-9-15(17)10-8-13/h4-10,18H,3,11H2,1-2H3 |
InChI Key |
VVLAZCCENHVJDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)CC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLOROPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)METHANESULFONAMIDE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethyl-6-methylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters can further enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(4-CHLOROPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
(4-CHLOROPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)METHANESULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-CHLOROPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- (4-CHLOROPHENYL)-N-(2-ETHYLPHENYL)METHANESULFONAMIDE
- (4-CHLOROPHENYL)-N-(2-METHYLPHENYL)METHANESULFONAMIDE
- (4-CHLOROPHENYL)-N-(6-METHYLPHENYL)METHANESULFONAMIDE
Uniqueness
(4-CHLOROPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)METHANESULFONAMIDE is unique due to the presence of both ethyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
